6-(Trifluormethyl)pyridin-2,3-diamin

Übersicht

Beschreibung

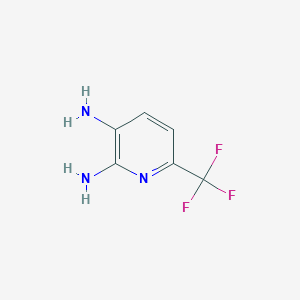

6-(Trifluoromethyl)pyridine-2,3-diamine is a fluorinated aromatic compound characterized by the presence of a trifluoromethyl group at the 6-position and two amino groups at the 2- and 3-positions on a pyridine ring

Wissenschaftliche Forschungsanwendungen

6-(Trifluoromethyl)pyridine-2,3-diamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential pharmacophore in drug design due to its unique electronic and steric properties imparted by the trifluoromethyl group.

Wirkmechanismus

Target of Action

It’s known that trifluoromethylpyridine (tfmp) derivatives, which include this compound, are widely used in the agrochemical and pharmaceutical industries . They are particularly effective in protecting crops from pests .

Mode of Action

The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . More research is needed to fully understand the specific interactions between this compound and its targets.

Biochemical Pathways

Tfmp derivatives are known to have significant impacts in the agrochemical and pharmaceutical fields

Pharmacokinetics

The pharmacokinetic properties of 6-(Trifluoromethyl)pyridine-2,3-diamine are as follows :

Result of Action

It’s known that tfmp derivatives have significant impacts in the agrochemical and pharmaceutical industries . More research is needed to fully understand the specific effects of this compound at the molecular and cellular levels.

Biochemische Analyse

Biochemical Properties

6-(Trifluoromethyl)pyridine-2,3-diamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in its structure enhances its reactivity and binding affinity. This compound has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. For instance, it may interact with cytochrome P450 enzymes, influencing their activity and thus affecting the metabolism of other compounds .

Cellular Effects

The effects of 6-(Trifluoromethyl)pyridine-2,3-diamine on cells are multifaceted. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. For example, it may inhibit certain kinases, thereby altering signal transduction pathways and affecting processes such as cell growth and differentiation .

Molecular Mechanism

At the molecular level, 6-(Trifluoromethyl)pyridine-2,3-diamine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The trifluoromethyl group enhances its binding affinity, allowing it to interact more effectively with target proteins. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(Trifluoromethyl)pyridine-2,3-diamine can change over time. Its stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that its effects on cellular function can persist, with some changes becoming more pronounced over time .

Dosage Effects in Animal Models

The effects of 6-(Trifluoromethyl)pyridine-2,3-diamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, it can have toxic or adverse effects, potentially leading to cellular damage or dysfunction. Threshold effects have been observed, where the compound’s impact becomes more significant beyond a certain dosage .

Metabolic Pathways

6-(Trifluoromethyl)pyridine-2,3-diamine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing their activity and thus affecting the metabolism of other compounds. This compound may also impact metabolic flux and metabolite levels, leading to changes in cellular metabolism. Its interactions with cofactors and other biomolecules further modulate its effects on metabolic pathways .

Transport and Distribution

Within cells and tissues, 6-(Trifluoromethyl)pyridine-2,3-diamine is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins, influencing its localization and accumulation. This compound’s distribution can affect its activity and function, with certain tissues or cellular compartments exhibiting higher concentrations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)pyridine-2,3-diamine typically involves the introduction of the trifluoromethyl group and the amino groups onto the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable pyridine precursor is reacted with trifluoromethylating agents and amination reagents under controlled conditions. For example, starting from 2,3-dichloro-6-(trifluoromethyl)pyridine, the chlorine atoms can be substituted with amino groups using ammonia or amines in the presence of a catalyst .

Industrial Production Methods

Industrial production of 6-(Trifluoromethyl)pyridine-2,3-diamine may involve large-scale reactions using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is crucial for optimizing yield and purity. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Trifluoromethyl)pyridine-2,3-diamine undergoes various types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or nitric acid.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, nitric acid.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amines or other reduced products.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3,5-Trifluoromethylpyridine: Similar structure but with different substitution pattern.

2,3-Dichloro-6-(trifluoromethyl)pyridine: Precursor used in the synthesis of 6-(Trifluoromethyl)pyridine-2,3-diamine.

5-(Trifluoromethyl)pyridine-2,3-diamine: Positional isomer with the trifluoromethyl group at the 5-position.

Uniqueness

6-(Trifluoromethyl)pyridine-2,3-diamine is unique due to the specific positioning of the trifluoromethyl group and the amino groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

6-(Trifluoromethyl)pyridine-2,3-diamine is a pyridine derivative characterized by a trifluoromethyl group at the 6-position and amino groups at the 2 and 3 positions. This unique structure imparts significant biological activity, making it a compound of interest in medicinal chemistry and agrochemical applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : C₆H₆F₃N₃

- Molecular Weight : Approximately 177.13 g/mol

- Structure : The trifluoromethyl group enhances the compound's electronic properties, influencing its reactivity and interaction with biological targets .

The biological activities of 6-(trifluoromethyl)pyridine-2,3-diamine are attributed to its ability to interact with various enzymes and proteins:

- Enzyme Interaction : The trifluoromethyl group increases binding affinity to enzymes, potentially modulating their activity. For example, interactions with cytochrome P450 enzymes can influence drug metabolism .

- Cell Signaling : The compound can affect cell signaling pathways by inhibiting specific kinases, which alters cellular responses such as growth and differentiation .

In Vitro Studies

Research has shown that 6-(trifluoromethyl)pyridine-2,3-diamine exhibits significant biological activity:

- Cellular Effects : Studies indicate that this compound can modulate gene expression and influence metabolic pathways. Its effects on key signaling molecules have been documented, demonstrating potential therapeutic implications .

- Pharmacological Effects : The compound has been evaluated for its anti-inflammatory properties and has shown promise in inhibiting specific inflammatory pathways .

Case Studies

- Anti-inflammatory Activity : In a study focusing on pyridine derivatives, compounds similar to 6-(trifluoromethyl)pyridine-2,3-diamine exhibited potent inhibition of inflammatory mediators in vitro. For instance, related compounds showed IC50 values indicating effective inhibition of prostaglandin E2-induced responses in human blood assays .

- Kinase Inhibition : A related study identified a pyrimidine scaffold that demonstrated selective inhibition against FLT3 kinase, highlighting the potential for similar mechanisms in trifluoromethylpyridine derivatives .

Pharmacokinetics

The pharmacokinetic profile of 6-(trifluoromethyl)pyridine-2,3-diamine suggests favorable properties for drug development:

- Metabolic Stability : The trifluoromethyl group contributes to enhanced metabolic stability and bioavailability, making it an attractive candidate for further development in pharmaceuticals .

- Bioavailability : Preliminary studies indicate that the compound may exhibit good absorption characteristics when administered .

Comparative Analysis

| Property | 6-(Trifluoromethyl)pyridine-2,3-diamine | Related Compounds |

|---|---|---|

| Molecular Weight | 177.13 g/mol | Varies |

| Binding Affinity | High due to trifluoromethyl group | Moderate to High |

| Anti-inflammatory Activity | Significant | Variable |

| Kinase Inhibition | Potentially active | Confirmed in studies |

Eigenschaften

IUPAC Name |

6-(trifluoromethyl)pyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)4-2-1-3(10)5(11)12-4/h1-2H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAUJMRIVQEHHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470480 | |

| Record name | 6-(trifluoromethyl)pyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683242-79-7 | |

| Record name | 6-(trifluoromethyl)pyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.